molecular formula C4HBrF6O3 B14409035 (2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid CAS No. 81233-14-9

(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid

Cat. No.: B14409035
CAS No.: 81233-14-9
M. Wt: 290.94 g/mol
InChI Key: XEEUXALEMJGMTC-UHFFFAOYSA-N
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Description

(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is a chemical compound known for its unique structure and properties. This compound contains bromine, fluorine, and acetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid typically involves the reaction of 2-bromo-1,1,2,2-tetrafluoroethanol with difluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

    Addition Reactions: The double bonds in the molecule can participate in addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound.

Scientific Research Applications

(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid involves its interaction with molecular targets and pathways. The bromine and fluorine atoms in the molecule can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl bromodifluoroacetate: Contains similar bromine and fluorine functional groups.

    2-Bromo-1,1-difluoroethylene: Shares the bromine and fluorine atoms but differs in structure.

Uniqueness

(2-Bromo-1,1,2,2-tetrafluoroethoxy)(difluoro)acetic acid is unique due to its specific combination of bromine, fluorine, and acetic acid functional groups, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

81233-14-9

Molecular Formula

C4HBrF6O3

Molecular Weight

290.94 g/mol

IUPAC Name

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2,2-difluoroacetic acid

InChI

InChI=1S/C4HBrF6O3/c5-3(8,9)4(10,11)14-2(6,7)1(12)13/h(H,12,13)

InChI Key

XEEUXALEMJGMTC-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(OC(C(F)(F)Br)(F)F)(F)F)O

Origin of Product

United States

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